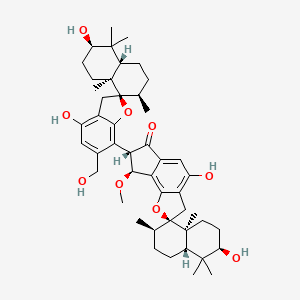
Bistachybotrysin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bistachybotrysin E is a natural product derived from the fungus Stachybotrys chartarum. It is a phenylspirodrimane dimer known for its cytotoxic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bistachybotrysin E involves complex organic reactions. One of the methods includes the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories.
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves precise control of reaction conditions and purification processes .
化学反应分析
Types of Reactions
Bistachybotrysin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Bistachybotrysin E has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and to develop new synthetic methodologies.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell death mechanisms and for developing potential anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: Although not widely used industrially, its unique chemical properties make it a subject of interest for developing new materials and chemical processes
作用机制
The mechanism of action of Bistachybotrysin E involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, disrupting cellular functions and inducing cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis .
相似化合物的比较
Bistachybotrysin E is part of a family of phenylspirodrimane dimers, which includes compounds like Bistachybotrysin J and Bistachybotrysin Y. These compounds share similar structural features but differ in their specific functional groups and biological activities.
List of Similar Compounds
- Bistachybotrysin J
- Bistachybotrysin Y
- Bistachybotrysin D
- Bistachybotrysin W
These compounds are also derived from Stachybotrys chartarum and exhibit varying degrees of biological activity .
生物活性
Bistachybotrysin E is a phenylspirodrimane dimer derived from the fungus Stachybotrys chartarum, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound belongs to a class of compounds known for their complex structures and significant biological properties. The compound exhibits a unique arrangement of phenyl and spirodrimane units, which contribute to its biological efficacy. Research indicates that compounds within this class often demonstrate cytotoxic effects against various cancer cell lines, as well as antimicrobial properties.
Biological Activities
1. Anticancer Activity
Research has shown that this compound exhibits notable cytotoxicity against several human tumor cell lines. A study reported that phenylspirodrimane dimers, including this compound, significantly inhibited the growth of cancer cells such as:
- Breast Cancer Cells: High sensitivity was observed.
- Liver Cancer Cells: Moderate cytotoxic effects noted.
- Leukemia Cells: Significant inhibition of cell proliferation.
The mechanism of action appears to involve the disruption of cellular pathways that regulate apoptosis and cell cycle progression .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. The compound's efficacy includes:
- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Shows potential in inhibiting fungal growth, making it a candidate for antifungal therapies.
The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes .
Data Table: Biological Activities of this compound
| Activity Type | Effectiveness | Target Organisms |
|---|---|---|
| Anticancer | High | Breast, liver, leukemia cells |
| Antimicrobial | Moderate to high | Gram-positive/negative bacteria |
| Fungal Inhibition | Significant | Various fungal strains |
Case Studies
Case Study 1: Anticancer Effects
In a controlled study, this compound was administered to human tumor cell lines in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis. This study highlights the potential for this compound to serve as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential use as an antimicrobial agent in clinical settings .
The biological activities of this compound are attributed to several mechanisms:
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death in cancer cells.
- Membrane Disruption: Interaction with lipid membranes in bacteria and fungi, compromising their integrity.
- Enzyme Inhibition: Potential inhibition of enzymes crucial for microbial survival and proliferation.
属性
分子式 |
C47H64O9 |
|---|---|
分子量 |
773.0 g/mol |
IUPAC 名称 |
(3R,4aS,7R,7'S,8R,8'S,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4'-dihydroxy-8'-methoxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one |
InChI |
InChI=1S/C47H64O9/c1-23-10-12-31-42(3,4)33(51)14-16-44(31,7)46(23)20-27-29(49)18-25(22-48)35(39(27)55-46)37-38(53)26-19-30(50)28-21-47(56-40(28)36(26)41(37)54-9)24(2)11-13-32-43(5,6)34(52)15-17-45(32,47)8/h18-19,23-24,31-34,37,41,48-52H,10-17,20-22H2,1-9H3/t23-,24-,31+,32+,33-,34-,37-,41-,44+,45+,46-,47-/m1/s1 |
InChI 键 |
MNXSMYRWPCDCOZ-FTBBBMSZSA-N |
手性 SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)[C@H]5[C@@H](C6=C7C(=C(C=C6C5=O)O)C[C@@]8(O7)[C@@H](CC[C@@H]9[C@@]8(CC[C@H](C9(C)C)O)C)C)OC)CO)O)(CC[C@H](C2(C)C)O)C |
规范 SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C5C(C6=C7C(=C(C=C6C5=O)O)CC8(O7)C(CCC9C8(CCC(C9(C)C)O)C)C)OC)CO)O)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















